S-ethyl 4-oxo-4H-chromene-2-carbothioate
Description
S-ethyl 4-oxo-4H-chromene-2-carbothioate is a heterocyclic compound featuring a chromene backbone (a fused benzene and oxygen-containing pyran ring) substituted with a 4-oxo group and an S-ethyl thioester moiety at the 2-position.
The compound’s applications are inferred from related chromene and thiocarbamate derivatives, which exhibit biological activities such as antimicrobial, antitumor, and pesticidal properties . Its structural uniqueness lies in the juxtaposition of the electron-withdrawing 4-oxo group and the S-ethyl thioester, which may influence both reactivity and intermolecular interactions.
Properties
Molecular Formula |
C12H10O3S |
|---|---|
Molecular Weight |
234.27g/mol |
IUPAC Name |
S-ethyl 4-oxochromene-2-carbothioate |
InChI |
InChI=1S/C12H10O3S/c1-2-16-12(14)11-7-9(13)8-5-3-4-6-10(8)15-11/h3-7H,2H2,1H3 |
InChI Key |
VUVGICCNQYSFTN-UHFFFAOYSA-N |
SMILES |
CCSC(=O)C1=CC(=O)C2=CC=CC=C2O1 |
Canonical SMILES |
CCSC(=O)C1=CC(=O)C2=CC=CC=C2O1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromene Derivatives with Modified Substituents
a. 5,7-Dihydroxy-4-propyl-2H-chromen-2-one
- Structure : Differs at the 2-position (lactone vs. thioester) and includes hydroxyl groups at 5,7-positions.
- Activity : Exhibits fluorescence and antimicrobial properties, with docking studies suggesting interactions with microbial enzymes .
- Reactivity : The hydroxyl groups enhance hydrogen bonding, while the lactone moiety increases electrophilicity compared to the thioester in S-ethyl 4-oxo-4H-chromene-2-carbothioate.
b. 4-Amino-2-oxo-2H-chromene
- Structure: Replaces the 4-oxo group with an amino group and retains a lactone at the 2-position.
- Synthesis : Prepared via amination of 4-hydroxy-2-oxo-2H-chromene using ammonium acetate at 130°C .
- Applications: Serves as a precursor for chromeno-pyridinones, which are evaluated for antitumor activity. The amino group introduces basicity, altering solubility and interaction profiles compared to the 4-oxo analog .
c. 7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime
- Activity : Demonstrated anti-diabetic effects via α-glucosidase inhibition, with DFT studies highlighting charge distribution differences due to substituents .
S-Ethyl Thiocarbamate/Carbothioate Derivatives
a. S-Ethyl Dipropylthiocarbamate (EPTC)
- Structure : Lacks the chromene core but shares the S-ethyl thioester group.
- Application: A herbicide targeting lipid synthesis in weeds.
- Reactivity : Less conjugated than the chromene derivative, leading to faster degradation in soil.
b. S-Ethyl Cyclohexylethylcarbamothioate (Cycloate)
- Structure : Features a cyclohexylethyl group instead of the chromene system.
- Application : Pre-emergent herbicide with volatility-dependent efficacy. The bulkier substituents reduce water solubility compared to this compound .
Thioglycosides in Glycosylation Reactions
S-Ethyl Thioglycosides
- Reactivity: Used as glycosyl donors due to the thioester’s stability and activation under mild conditions. shows S-ethyl donors exhibit similar reactivity to TIDA-tagged analogs in glycosylation yield and stereochemistry .
- Comparison : this compound’s chromene backbone may sterically hinder glycosylation compared to simpler S-ethyl glycosides, but its electron-withdrawing 4-oxo group could enhance leaving-group ability.
Data Tables
Table 1: Structural and Functional Comparison of Chromene Derivatives
Table 2: Comparison of S-Ethyl Carbothioates/Thiocarbamates
Key Research Findings
- Biological Activity: Chromene derivatives with electron-withdrawing groups (e.g., 4-oxo) show enhanced interaction with biological targets compared to hydroxyl or amino analogs .
- Synthetic Flexibility : The S-ethyl thioester in this compound allows for nucleophilic substitution reactions, similar to thioglycosides, but its chromene core may limit steric accessibility .
- Environmental Impact : Unlike aliphatic thiocarbamates (e.g., EPTC), chromene-based thioesters may persist longer in soil due to aromatic stabilization, necessitating further ecotoxicological studies .
Preparation Methods
Reaction Mechanism
The process initiates with KF-mediated deprotonation of the carboxylic acid, forming a carboxylate intermediate. Subsequent nucleophilic attack by the ethylthiolate anion (generated in situ from ethyl disulfide) at the carbonyl carbon yields the thioester. For chromene-2-carboxylic acids, this method requires precise control of temperature (60–80°C) and anhydrous conditions to prevent hydrolysis.
Example Protocol
Limitations
-
Competitive oxidation of ethylthiolate to disulfide byproducts reduces efficiency.
-
Elevated temperatures risk decarboxylation of the chromene core.
Transesterification of Ethyl 4-Oxo-4H-Chromene-2-Carboxylate
Ethyl 4-oxo-4H-chromene-2-carboxylate serves as a precursor for thioester synthesis via transesterification. This two-step method involves:
Pechmann Condensation
Salicylaldehyde derivatives react with ethyl acetoacetate in concentrated sulfuric acid to form the chromene backbone.
Typical Procedure
Thioesterification
The ester undergoes nucleophilic acyl substitution with ethanethiol in the presence of Lewis acids (e.g., BF₃·OEt₂):
Optimized Parameters
-
Molar Ratio : 1:3 (ester:ethanethiol)
-
Catalyst : BF₃·OEt₂ (10 mol%)
-
Solvent : Dichloromethane (DCM), 40°C, 6 hours
-
Yield : 55–60%
Nucleophilic Acyl Substitution via Acid Chloride
Direct conversion of 4-oxo-4H-chromene-2-carbonyl chloride to the thioester offers high regioselectivity.
Synthesis of Acid Chloride
Thioester Formation
Reaction with sodium ethanethiolate in tetrahydrofuran (THF):
-
Substrate : Acid chloride (1.0 mmol)
-
Reagent : NaSEt (1.5 mmol)
-
Solvent : THF, 0°C → room temperature, 2 hours
Advantages
-
Avoids side reactions associated with ester hydrolysis.
-
Scalable to multi-gram quantities.
One-Pot Cyclization-Thioesterification
A novel one-pot strategy combines chromene ring formation and thioester installation. Beta-keto thioesters, though less common, are generated in situ via reaction of beta-keto acids with ethanethiol.
Key Steps
-
Beta-Keto Thioester Synthesis :
-
Ethanethiol (2.0 equiv), DCC (1.1 equiv), DMAP (0.1 equiv) in DCM.
-
-
Cyclization :
-
Phenolic substrate (e.g., resorcinol), HCl (cat.), ethanol, reflux.
-
Outcome
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Challenges |
|---|---|---|---|---|
| KF-Catalyzed | 38–45 | 85–90 | Moderate | Byproduct formation |
| Transesterification | 55–60 | 88–92 | High | Acid-sensitive substrates |
| Acid Chloride Route | 70–75 | 95–98 | High | Handling corrosive reagents |
| One-Pot Synthesis | 50–58 | 90–93 | Moderate | Beta-keto thioester stability |
Mechanistic Insights and Optimization
Solvent Effects
Q & A
Q. What are the common synthetic routes for preparing S-ethyl 4-oxo-4H-chromene-2-carbothioate, and what critical parameters influence reaction yield and purity?
Methodological Answer: The compound can be synthesized via condensation reactions between 4-hydroxycoumarin derivatives and ethyl thiol sources under acidic catalysis. For example, refluxing 4-hydroxy-2-oxo-2H-chromene with ethyl thioacetate in the presence of a Lewis acid (e.g., BF₃·Et₂O) generates the carbothioate. Key parameters include:
- Temperature : Optimal yields are achieved at 80–100°C to balance reactivity and side-product formation.
- Catalyst concentration : Excess acid can lead to ester hydrolysis, reducing purity.
- Purification : Silica gel column chromatography with n-hexane/ethyl acetate (7:3) resolves unreacted starting materials .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are data interpreted?
Methodological Answer:
- ¹H/¹³C NMR : The thiocarboxylate group (C=S) appears at δ ~200 ppm in ¹³C NMR, while the chromene ring protons resonate between δ 6.5–8.5 ppm.
- IR Spectroscopy : Strong C=O (1680–1720 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches confirm functional groups.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% typical for research-grade material) .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software be employed to determine the crystal structure of this compound, and what challenges arise in refining hydrogen bonding networks?
Methodological Answer: Single-crystal X-ray diffraction data collected at 100 K (Mo-Kα radiation, λ = 0.71073 Å) are refined using SHELXL for structural resolution. Challenges include:
Q. What mechanistic insights explain the reactivity of the thiocarboxylate group in this compound during nucleophilic substitution reactions?
Methodological Answer: The thiocarboxylate group acts as a soft electrophile due to partial positive charge on the carbonyl carbon. In reactions with amines (e.g., benzylamine), nucleophilic attack occurs at the carbonyl, displacing the ethylthiolate group. Solvent polarity (e.g., DMF vs. THF) significantly impacts reaction kinetics, with polar aprotic solvents accelerating substitution rates by stabilizing transition states .
Q. How do solvent polarity and temperature affect the tautomeric equilibrium of this compound, and what analytical methods monitor these changes?
Methodological Answer: In non-polar solvents (e.g., toluene), the keto form dominates, while polar solvents (e.g., DMSO) stabilize the enol tautomer via hydrogen bonding. Variable-temperature ¹H NMR (25–80°C) tracks tautomeric shifts: the enolic OH proton (δ ~12 ppm) diminishes with heating. UV-Vis spectroscopy (λ = 300–400 nm) quantifies equilibrium constants via absorbance changes .
Q. What strategies mitigate contradictions between computational predictions and experimental data regarding the biological activity of this compound?
Methodological Answer: Discrepancies often arise from inadequate solvation models in DFT calculations. To resolve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
